![molecular formula C26H26N4O3S B2499788 2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 886905-92-6](/img/structure/B2499788.png)
2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives has been a topic of interest due to their potential applications in various fields. In the first study, a compound related to the one of interest, 2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate, was synthesized through the reaction of 5-amino-2-sulfanylbenzimidazole with 2-(2-naphthylsulfonyloxy)benzaldehyde. The synthesis process was characterized using IR, 1H, and 13C NMR spectroscopy, which are common techniques for determining the structure of synthesized compounds . In the second study, a multicomponent, one-pot synthesis approach was used to create 1-(2-(2,4,5-triphenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. This method involved a four-component cyclocondensation using sulphated yttria as a catalyst in ethanol, which is a highly versatile and efficient synthesis method for tetrasubstituted imidazoles .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial for their chemical properties and potential applications. In the first paper, theoretical investigations were performed using Density Functional Theory (DFT) with B3LYP calculations and a 6-311++G(d,p) basis set to study the thione–thiol tautomerism of the synthesized molecule. The NMR chemical shifts were calculated using the gauge-invariant atomic orbital (GIAO) method and compared with experimental data to confirm the structure . The second study does not provide detailed computational analysis but characterizes the synthesized compounds through spectroscopic methods, which are essential for confirming the molecular structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzimidazole derivatives are complex and require specific conditions for successful outcomes. The first paper does not detail the reaction mechanism but indicates that the reaction between the benzimidazole derivative and the naphthylsulfonyloxy benzaldehyde leads to the formation of the final compound . The second paper describes a multicomponent cyclocondensation reaction, which is a type of chemical reaction where multiple reactants combine to form a single product, indicating a complex reaction pathway that leads to the formation of the imidazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The first paper's analysis showed that the thiol form of the molecule is more stable than the thione form and that it possesses good non-linear optical (NLO) properties, which could be significant for applications in optical technologies . The second paper does not provide specific details on the physical and chemical properties of the synthesized compounds, but the characterization techniques used, such as IR and NMR spectroscopy, are indicative of the compounds' stability and purity .
Scientific Research Applications
Microwave-mediated Synthesis of Heterocycles
- The compound has been utilized in the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles. These heterocycles are versatile building blocks for novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, as well as for the construction of novel heterocycles pendent to benzothiazole and benzimidazole ring systems (Darweesh et al., 2016).
Antimicrobial Evaluation
- Novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, which are related derivatives, have shown antimicrobial activities. Some derivatives have shown activity exceeding that of reference drugs, with the observation that derivatives containing one sulfone group are more effective against bacteria and fungi used in the study than those containing two sulfone groups (Alsaedi et al., 2019).
Electrochemical Synthesis
- Electrochemical synthesis methods have been developed for derivatives of this compound. For instance, electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone has been studied, revealing new pathways for synthesizing phenylpiperazine derivatives. This offers a facile and environmentally friendly method for synthesis in aqueous solutions with high atom economy (Nematollahi & Amani, 2011).
Carbon Steel Corrosion Inhibition
- Imidazole-based molecules, which include derivatives related to the compound , have been applied as corrosion inhibitors for carbon steel in acidic mediums. The study indicates that the inhibition efficiency correlates with the global hardness of the inhibitor molecules, suggesting that softer molecules lead to higher anticorrosion efficiency (Costa et al., 2021).
properties
IUPAC Name |
2-(2-benzylsulfonylbenzimidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c31-25(29-17-15-28(16-18-29)22-11-5-2-6-12-22)19-30-24-14-8-7-13-23(24)27-26(30)34(32,33)20-21-9-3-1-4-10-21/h1-14H,15-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWRFWGIWOJIRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4N=C3S(=O)(=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2499706.png)
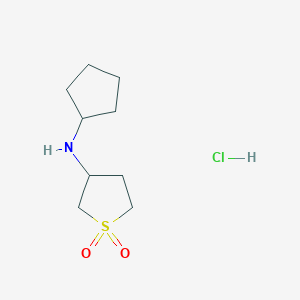
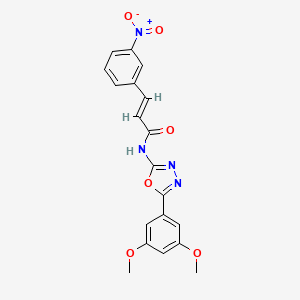

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2499711.png)
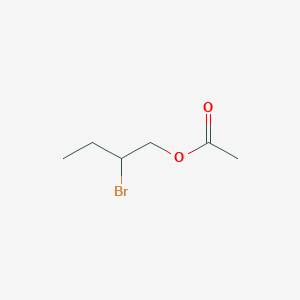
![8-(2-Ethylphenyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2499715.png)
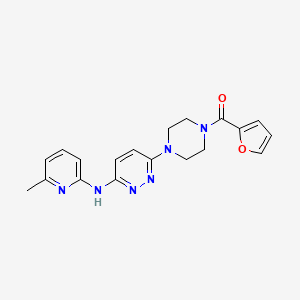
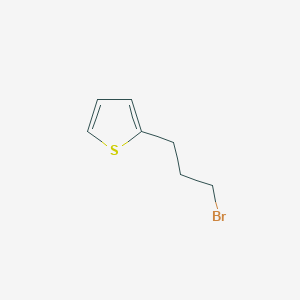
![3-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2499723.png)
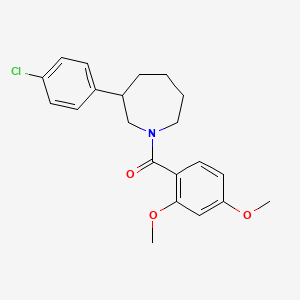
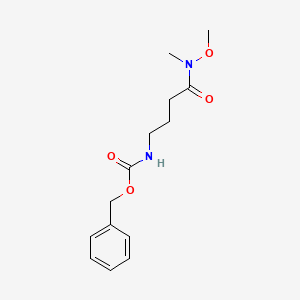
![N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2499727.png)
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B2499728.png)